molecular formula C14H12N2O3S B369094 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole CAS No. 332388-75-7

1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole

Cat. No.: B369094
CAS No.: 332388-75-7
M. Wt: 288.32g/mol
InChI Key: YJPWPEATGKMCOJ-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. It features a naphthalene ring substituted with a methoxy group at the 6th position and a sulfonylimidazole group, making it a compound of interest in medicinal chemistry and other research areas.

Future Directions

The future research directions for “1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole” and its derivatives could involve further exploration of their potential applications in various fields, such as their antibacterial activity and their effects on various cancer cell lines . Further studies could also aim to better understand their mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-acetonaphthone.

    Intermediate Formation: This compound undergoes a series of reactions, including sulfonylation and imidazole ring formation.

    Final Product:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a naphthoquinone derivative, while substitution reactions can produce various sulfonylimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthyl derivatives: These compounds share the naphthalene core and methoxy substitution but differ in their functional groups.

    Sulfonylimidazole derivatives: Compounds with similar sulfonylimidazole groups but different aromatic rings.

Uniqueness

1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole is unique due to its specific combination of a methoxy-naphthalene ring and a sulfonylimidazole group.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-4-2-12-9-14(5-3-11(12)8-13)20(17,18)16-7-6-15-10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPWPEATGKMCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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